![molecular formula C20H18FNO3 B8598241 [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate](/img/structure/B8598241.png)
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate
Vue d'ensemble
Description
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-fluoro-phenyl-methanoyl group: This can be achieved through Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride.
Introduction of the cyano group: This step involves the nucleophilic substitution of a suitable leaving group with a cyanide ion.
Esterification: The final step involves the esterification of 2,2-dimethyl-propionic acid with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-chloro-phenyl)-methanoyl]-benzyl Ester
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-bromo-phenyl)-methanoyl]-benzyl Ester
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-methyl-phenyl)-methanoyl]-benzyl Ester
Uniqueness
The presence of the fluorine atom in [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H18FNO3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18FNO3/c1-20(2,3)19(24)25-12-15-10-13(11-22)4-9-17(15)18(23)14-5-7-16(21)8-6-14/h4-10H,12H2,1-3H3 |
Clé InChI |
KDVCPEMLEKULTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC1=C(C=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

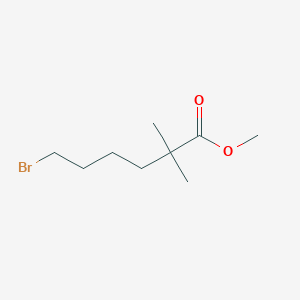
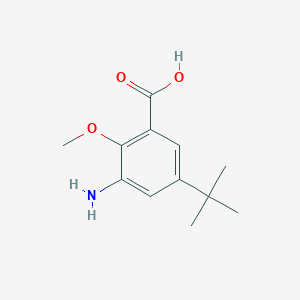

![2-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B8598188.png)
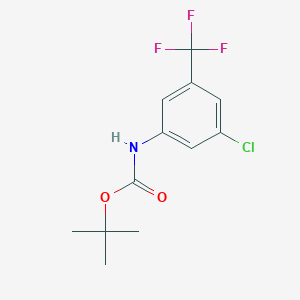
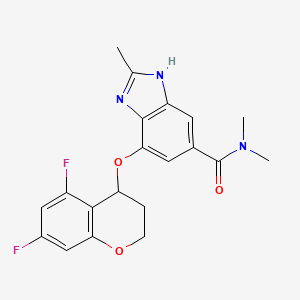


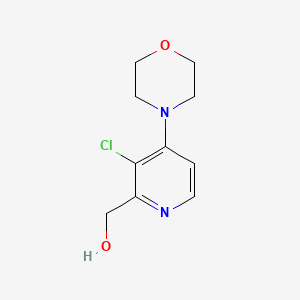
![4-[2-(1H-imidazol-5-yl)ethyl]benzoic acid](/img/structure/B8598235.png)
![N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B8598236.png)

![Pyrimidine, 4-hydrazinyl-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B8598249.png)
